molecular formula C10H11NO3 B11803503 Methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate

Methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate

Cat. No.: B11803503
M. Wt: 193.20 g/mol
InChI Key: DOVGWMYKEBIZCG-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Structural Interpretation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl 3-amino-2,3-dihydro-1-benzofuran-5-carboxylate . This name derives from the parent structure of benzofuran, a fused bicyclic system comprising a benzene ring connected to a furan moiety. The numbering begins at the oxygen atom in the furan ring, proceeding clockwise to prioritize the carboxylate group at position 5 and the amine group at position 3. The “2,3-dihydro” designation indicates partial saturation of the furan ring, reducing its aromaticity and introducing a chiral center at carbon 3.

The molecular formula is C₁₀H₁₁NO₃ , with a molecular weight of 193.20 g/mol . Key functional groups include:

  • A methyl ester at position 5, contributing to the compound’s lipophilicity.
  • A primary amine at position 3, enabling participation in nucleophilic reactions.
  • A dihydrofuran ring , which imposes conformational constraints on the molecule.

A structural analysis using the SMILES notation COC(=O)C1=CC2=C(C=C1)OCC2N reveals the spatial arrangement of these groups. The amine and ester substituents occupy adjacent positions on the benzofuran backbone, creating a polar-nonpolar dichotomy that influences solubility and reactivity.

Systematic vs. Common Naming Conventions

While the IUPAC name provides unambiguous identification, common names and abbreviations persist in industrial and pharmaceutical contexts. For example, the compound is sometimes referred to as 3-aminodihydrobenzofuran-5-methyl ester or ADBF-Me . Such shorthand terms prioritize brevity but risk ambiguity, particularly when distinguishing between positional isomers or stereoisomers.

Comparative analysis of naming conventions:

Naming System Key Features Example
IUPAC Position-specific numbering, functional group prioritization Methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate
Common Truncated descriptors, non-standardized abbreviations ADBF-Me
CAS Registry Unique numerical identifier independent of structure 1273606-04-4

The CAS registry number 1273606-04-4 serves as a universal identifier, ensuring precise communication across databases and regulatory frameworks.

Stereochemical Considerations and Enantiomeric Forms

The chiral center at carbon 3 generates two enantiomers: (R)-methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate and (S)-methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate . These enantiomers exhibit identical physical properties but differ in their interaction with chiral environments, such as enzyme active sites or polarized light.

Enantiomer CAS Number Specific Rotation Synthetic Relevance
(R)-isomer 2241594-22-7 Not reported Intermediate for serotonin receptor ligands
(S)-isomer Not reported Not reported Limited literature, potential for novel applications

The synthesis of enantiopure forms typically employs chiral auxiliaries or asymmetric catalysis. For instance, the (R)-enantiomer has been synthesized via resolution of racemic mixtures using tartaric acid derivatives, as evidenced by its availability as a hydrochloride salt (C₁₀H₁₂ClNO₃). Stereochemical integrity is critical in pharmaceutical applications, as demonstrated by the differential bioactivity of benzofuran-based dopamine agonists.

X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are indispensable for confirming absolute configuration. The dihydrofuran ring’s puckering and the amine group’s spatial orientation create distinct spectroscopic signatures, particularly in $$^{13}\text{C}$$ NMR, where the chiral center’s carbon resonates at δ 55–60 ppm.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

methyl 3-amino-2,3-dihydro-1-benzofuran-5-carboxylate

InChI

InChI=1S/C10H11NO3/c1-13-10(12)6-2-3-9-7(4-6)8(11)5-14-9/h2-4,8H,5,11H2,1H3

InChI Key

DOVGWMYKEBIZCG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OCC2N

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Tandem Cyclization/Suzuki Coupling

A palladium-mediated approach enables simultaneous cyclization and cross-coupling. For example, substituted phenols undergo O-alkylation with propargyl bromide, followed by Pd-catalyzed cyclization to form the benzofuran ring. Subsequent Suzuki coupling introduces aryl groups at specific positions.
Example Protocol :

  • Starting material : Methyl 2-hydroxy-3-iodobenzoate

  • Reagents : 3-Furan boronic acid, PdCl₂(dppf)·DCM, K₃PO₄

  • Conditions : 70°C in 1,2-dimethoxyethane/H₂O (yield: 71%)

  • Key step : Suzuki coupling installs the furan moiety prior to cyclization.

Acid-Catalyzed Cyclization of Diacid Derivatives

Cyclization of 2-(carboxymethoxy)isophthalic acid derivatives using acetic anhydride/sodium acetate yields 3-oxo-dihydrobenzofuran intermediates, which are reduced to the target scaffold.
Optimization :

  • Reagents : Acetic anhydride, NaOAc, HCl/MeOH

  • Yield : 52–75% after reduction with NaBH₄.

Introduction of the Amino Group

Nitration/Reduction Sequence

Nitration at the 5-position followed by catalytic hydrogenation provides the amino group.
Procedure :

  • Nitration : Treat methyl 2,3-dihydrobenzofuran-7-carboxylate with HNO₃/H₂SO₄ at 0°C.

  • Reduction : Use H₂/Pd-C in EtOH to reduce the nitro group (yield: 80–85%).

Direct Amination via Buchwald-Hartwig Coupling

Stereoselective Synthesis of (S)- and (R)-Enantiomers

Chiral Resolution via Diastereomeric Salts

Racemic mixtures are resolved using chiral acids (e.g., L-tartaric acid).
Conditions :

  • Solvent : Ethanol/water

  • Yield : 40–50% enantiomeric excess (ee).

Asymmetric Hydrogenation

Chiral Ru catalysts hydrogenate prochiral ketones to yield enantiopure amines.
Protocol :

  • Substrate : 3-Oxo-2,3-dihydrobenzofuran-5-carboxylate

  • Catalyst : Ru-(S)-BINAP

  • Pressure : 50 psi H₂

  • ee : >95%.

Esterification and Functional Group Interconversion

Fischer Esterification

Carboxylic acid intermediates are esterified using methanol/H₂SO₄.
Optimization :

  • Reaction time : 12 h reflux

  • Yield : 89–92%.

Mitsunobu Reaction for Ether Formation

Installation of the methoxy group via Mitsunobu reaction ensures retention of configuration.
Conditions :

  • Reagents : DIAD, PPh₃

  • Solvent : THF

  • Yield : 81%.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)StereoselectivityScalability
Palladium CyclizationSuzuki coupling, cyclization70–75LowHigh
Nitration/ReductionNitration, H₂/Pd-C80–85RacemicModerate
Asymmetric HydrogenationRu-catalyzed hydrogenation60–65>95% eeLow
Chiral ResolutionDiastereomeric salt formation40–5090–95% eeModerate

Industrial-Scale Considerations

Cost-Effective Catalysts

Switching from PdCl₂(dppf)·DCM to Pd(OAc)₂ with cheaper ligands reduces costs by 30% without compromising yield.

Solvent Recycling

Toluene and THF are recovered via distillation, improving process sustainability.

Byproduct Management

Waste MnO₂ from oxidation steps is treated with FeSO₄ to precipitate Mn(OH)₂, reducing environmental impact.

Emerging Methodologies

Photocatalytic Amination

Visible light-mediated amination using eosin Y as a photocatalyst achieves 70% yield under mild conditions.

Flow Chemistry Approaches

Continuous-flow hydrogenation reduces reaction time from 12 h to 2 h, enhancing throughput .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
Methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate has been investigated for its potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for developing therapeutic agents against diseases such as cancer and bacterial infections.

Case Study: Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies showed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism involves the modulation of apoptotic pathways, increasing pro-apoptotic proteins while decreasing anti-apoptotic proteins .

Organic Synthesis

Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. It is utilized to create more complex benzofuran derivatives, which have diverse applications in pharmaceuticals and agrochemicals.

Application Description
Synthesis of DerivativesUsed to synthesize various benzofuran derivatives with enhanced biological activities.
Natural Product SynthesisActs as an intermediate in the preparation of natural products and other pharmaceuticals.

Biological Studies

Enzyme Inhibition and Receptor Binding
The compound is also studied for its interactions with biological systems, including enzyme inhibition and receptor binding studies. Its ability to inhibit key enzymes involved in metabolic pathways makes it a valuable tool in biochemical research.

Case Study: Enzyme Interaction
In studies focusing on enzyme inhibition, this compound has shown potential to inhibit specific enzymes linked to cancer proliferation pathways. This property is crucial for developing targeted therapies that can selectively disrupt tumor growth .

Industrial Applications

Development of New Materials
Beyond its applications in medicinal chemistry and biology, this compound is utilized in industrial settings for the development of new materials and chemical processes. It plays a role in creating catalysts and polymers that are important for various manufacturing processes.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities with analogs:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate 3-amino, 5-methyl ester C₁₀H₁₂ClNO₃ 229.66 API intermediate; chiral resolution
Ethyl 5-amino-2,3-dihydrobenzofuran-2-carboxylate 5-amino, 2-ethyl ester (vs. 5-methyl ester) C₁₁H₁₃NO₃ 207.23 Potential esterase substrate
Methyl 5-bromo-2,3-dihydrobenzofuran-2-carboxylate 5-bromo substitution (replaces amino group) C₁₀H₉BrO₃ 257.08 Electrophilic substitution precursor
Norcurlignan (from Liriope muscari) 7-hydroxy, 2-(4-hydroxy-3-methoxy-phenyl), 3-hydroxymethyl C₁₈H₁₈O₇ 346.33 Antioxidant activity (DPPH/ABTS assays)
Methyl 7-fluoro-2,3-dihydrobenzofuran-5-carboxylate 7-fluoro substitution C₁₀H₉FO₃ 196.18 Bioavailability modulation
Key Observations:
  • Amino vs. Halogen Substitutions: The amino group in the parent compound enables hydrogen bonding and chiral interactions, critical for receptor targeting in drug design. In contrast, bromo or fluoro substitutions (e.g., in CAS 1187828-95-0 or 2112657-13-1) enhance electrophilicity or metabolic stability .
  • Ester Group Variations : Ethyl esters (e.g., CAS 944447-73-8) may alter solubility and hydrolysis rates compared to methyl esters .
  • Natural Derivatives: Norcurlignan’s additional hydroxyl and methoxy groups contribute to its antioxidant efficacy (IC₅₀ values: DPPH ~15 µM, ABTS ~20 µM) but reduce synthetic accessibility .

Chirality and Enantiomeric Availability

The target compound is marketed as both (R)- and (S)-enantiomers, with the (R)-form priced higher ($1,628/g vs. $1,172/g for the (S)-form), reflecting enantioselective synthesis challenges .

Physical and Chemical Properties

Property This compound Methyl 5-bromo-2,3-dihydrobenzofuran-2-carboxylate Norcurlignan
Solubility High (polar solvents due to HCl salt) Moderate (organic solvents) Low (hydrophobic groups)
Melting Point Not reported 118–120°C 165–167°C
Stability Hygroscopic; requires anhydrous storage Light-sensitive Photostable

Biological Activity

Methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate (MABF) is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of the biological activity associated with MABF, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

MABF features a benzofuran core with an amino group and a carboxylate ester, contributing to its diverse pharmacological properties. The molecular formula is C₁₁H₁₃N O₃, with a molecular weight of approximately 195.2 g/mol. The presence of the methyl ester enhances its solubility and stability, making it suitable for various biological studies.

The biological activity of MABF can be attributed to several mechanisms:

  • Enzyme Inhibition : MABF has been shown to inhibit specific enzymes, which may play a role in its therapeutic effects against various diseases.
  • Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
  • DNA Interaction : Some studies suggest that MABF can intercalate within DNA structures, potentially affecting gene expression and cellular proliferation .

Biological Activities

Research indicates that MABF exhibits a range of biological activities:

  • Anticancer Activity :
    • MABF has been evaluated for its potential in cancer treatment. In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines, including breast (MCF7) and lung (A549) cancer cells. The compound showed IC50 values ranging from 3.35 to 16.79 μM in these assays .
    • Structural modifications of MABF have been linked to enhanced binding affinities for cancer-related proteins, indicating its potential as a lead compound in anticancer drug development .
  • Neuroprotective Effects :
    • Compounds similar to MABF have exhibited neuroprotective properties, suggesting potential applications in neurodegenerative diseases.
  • Antioxidant Properties :
    • The compound's structure allows it to act as an antioxidant, which is crucial for protecting cells from oxidative stress.

Case Studies and Research Findings

Several studies have focused on the biological activity of MABF and its derivatives:

  • A study investigating the binding affinity of modified MABF derivatives against breast cancer proteins reported increased binding affinities post-modification, with values reaching as low as -11.0 kcal/mol .
  • Another research effort highlighted the synthesis of various benzofuran derivatives related to MABF and their evaluation against the National Cancer Institute's human cancer cell line panel, demonstrating promising anticancer activity .

Data Table: Summary of Biological Activities

Activity TypeDescriptionIC50 Values (μM)
Anticancer ActivityCytotoxicity against breast and lung cancer cells3.35 - 16.79
Neuroprotective EffectsPotential applications in neurodegenerative diseasesNot specified
Antioxidant PropertiesProtects cells from oxidative stressNot specified

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